molecular formula C10H8IN B12861146 7-Iodonaphthalen-1-amine

7-Iodonaphthalen-1-amine

Cat. No.: B12861146
M. Wt: 269.08 g/mol
InChI Key: ZKCYZFQBYRRGLH-UHFFFAOYSA-N
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Description

7-Iodonaphthalen-1-amine is a naphthalene derivative featuring an iodine substituent at the 7-position and an amine group at the 1-position.

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

7-iodonaphthalen-1-amine

InChI

InChI=1S/C10H8IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2

InChI Key

ZKCYZFQBYRRGLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-amine typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 7th position . The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt intermediate.

Industrial Production Methods: In an industrial setting, the production of 7-Iodonaphthalen-1-amine may involve large-scale Sandmeyer reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Iodonaphthalen-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Substitution Reactions: Products include azido-naphthalenes and thio-naphthalenes.

    Oxidation Reactions: Products include nitro-naphthalenes.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of 7-Iodonaphthalen-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Substituent Effects
Substituent Example Compound Impact on Properties Evidence Reference
Methoxy (-OCH₃) 7-Methoxynaphthalen-1-amine High purity, electron-donating, enhances stability
Sulfonyl (-SO₂-) 5-(Imidazolylsulfonyl) derivative Electron-withdrawing, improves crystallinity
Bulky alkyl N-(2,5-dimethylhexan-2-yl) Lowers synthetic yield (49%), increases steric hindrance
Hydroxyl (-OH) 1-ACETAMINO-7-NAPHTHOL Enhances hydrogen bonding, affects solubility

Research Findings

Crystallinity vs. Substituent Size : Sulfonyl groups () enhance crystallinity, but iodine’s larger size in 7-Iodonaphthalen-1-amine may reduce crystal quality unless counterbalanced by co-crystallization agents.

Synthetic Challenges : Bulky groups () and electron-withdrawing substituents () complicate synthesis, suggesting iodinated analogs may require optimized reaction conditions.

Reactivity : Methoxy and methyl groups () stabilize the amine core, while iodine’s electronegativity could increase susceptibility to electrophilic attack.

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